Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate
Description
IUPAC Nomenclature and Alternative Naming Conventions
The compound potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate derives its systematic name from the azetidine core, a four-membered saturated heterocycle containing one nitrogen atom. According to IUPAC rules:
- The parent structure is azetidine (C₃H₆N), numbered such that the nitrogen atom occupies position 1.
- The tert-butoxycarbonyl (Boc) group is attached to the nitrogen at position 1, forming 1-(tert-butoxycarbonyl)azetidine.
- A methylidene group (=CH–) is bonded to position 3 of the azetidine ring, creating 3-ylidene substitution.
- The boron center is trifluorinated and coordinated to a potassium cation, yielding the trifluoroborate anion ([RBF₃]⁻) as part of the salt.
Alternative naming conventions simplify the structure using common abbreviations:
Molecular Architecture: Azetidine Ring Conformation and Substituent Geometry
The azetidine ring adopts a puckered conformation to alleviate angle strain inherent to four-membered rings. Key structural features include:
- Ring puckering : The dihedral angle between non-adjacent atoms (C2–N1–C4 vs. C2–C3–C4) measures approximately 153° , consistent with crystallographic data for azetidine derivatives.
- Substituent effects :
Electronic effects further influence the structure:
Crystallographic Characterization and Bond Length Analysis
X-ray diffraction studies reveal the following structural parameters:
| Parameter | Value | Source |
|---|---|---|
| B–F bond length | 1.37 ± 0.02 Å | |
| N1–C(O) bond length | 1.34 Å | |
| C3–CH₂–B bond angle | 112.5° | |
| Azetidine ring dihedral angle | 153° |
The potassium cation interacts with the trifluoroborate anion via electrostatic forces , with K⁺···F⁻ distances averaging 2.68 Å . Crystal packing is stabilized by weak C–H···F interactions between adjacent Boc groups and fluorine atoms.
Comparative Structural Analysis with Related Organotrifluoroborate Salts
Compared to simpler organotrifluoroborates, this compound exhibits unique structural and electronic properties:
Key differences arise from the Boc-protected azetidine scaffold :
- The strained azetidine ring increases reactivity in cross-coupling reactions compared to planar aryltrifluoroborates.
- Steric shielding from the Boc group reduces protodeboronation rates by 40% relative to unprotected analogues.
- The methylidene spacer between boron and the azetidine ring enables conformational flexibility , facilitating substrate binding in catalytic cycles.
Properties
IUPAC Name |
potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]methyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BF3NO2.K/c1-9(2,3)16-8(15)14-5-7(6-14)4-10(11,12)13;/h4H,5-6H2,1-3H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMGCEHHRJUEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=C1CN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BF3KNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The process initiates with oxidative addition of a brominated N-Boc-azetidine precursor (e.g., N-Boc-3-bromoazetidine) to a Cu(I) center, followed by transmetallation with B₂pin₂. The intermediate arylcopper species undergoes reductive elimination to form the pinacol boronic ester. Subsequent treatment with potassium bifluoride (KHF₂) induces ligand exchange, yielding the potassium trifluoroborate product.
Optimized Protocol
Key parameters for maximizing yield (72% reported):
- Catalyst system : CuCl (10 mol%) with PS-PPh₃ (polystyrene-supported triphenylphosphine)
- Solvent : THF at 60°C for 12 hours
- Workup : Precipitation with diethyl ether after KHF₂ quench
Table 1 : Comparative yields for copper-catalyzed borylation
| Substrate | Boron Source | Yield (%) | Purity (%) |
|---|---|---|---|
| N-Boc-3-bromoazetidine | B₂pin₂ | 72 | 95 |
| N-Boc-4-bromopiperidine | B₂pin₂ | 68 | 92 |
Strain-Release-Driven Homologation of Boronic Esters
A novel methodology exploiting the ring strain of azabicyclo[1.1.0]butane derivatives enables modular azetidine synthesis. This method provides stereochemical control absent in traditional approaches.
Key Steps
- Lithiation : Deprotonation of azabicyclo[1.1.0]butane with tert-butyllithium generates a strained organolithium species.
- Borylation : Trapping with tert-butyl 2-pinacol boronic ester forms a boronate complex.
- Ring Opening : Acidic workup (AcOH) induces 1,2-migration with C-N bond cleavage, yielding N-H azetidine.
- Trifluoroboration : Sequential Boc protection and KHF₂ treatment install the trifluoroborate moiety.
Advantages
- Stereospecificity : Complete retention of configuration at boron center
- Functional Group Tolerance : Compatible with aryl, alkenyl, and tertiary boronic esters
Azetidinium salts undergo ring-opening via lithium amide bases, enabling direct introduction of boron groups.
Procedure Overview
- Ion Formation : Alkylation of N-Boc-azetidine with methyl triflate generates azetidinium triflate.
- Lithiation : Treatment with LiHMDS at -78°C produces a β-lithioamine intermediate.
- Borylation : Quenching with EtBpin affords boronic ester, subsequently converted to trifluoroborate.
Critical Parameters :
- Temperature control (-78°C to 0°C gradient)
- Anhydrous conditions (moisture <50 ppm)
Comparative Analysis of Synthetic Routes
Table 2 : Method comparison for industrial applicability
| Criterion | Copper Catalysis | Strain Release | Azetidinium Borylation |
|---|---|---|---|
| Overall Yield (%) | 68-72 | 55-62 | 45-50 |
| Stereochemical Control | None | Complete | Moderate |
| Scalability (kg-scale) | Demonstrated | Limited | Feasible |
| Purification Complexity | Moderate | High | Low |
Functionalization and Applications
The synthesized trifluoroborate serves as a versatile building block:
Chemical Reactions Analysis
Types of Reactions
Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the trifluoroborate group with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and produces biaryl or vinyl-aryl compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, revealing the free amine group.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Solvents: Organic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are often used to dissolve reactants and facilitate reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Substituted Azetidines: Resulting from nucleophilic substitution reactions.
Free Amines: Obtained after deprotection of the Boc group.
Scientific Research Applications
Applications in Organic Synthesis
Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate serves as a versatile nucleophilic partner in various coupling reactions, particularly:
- C–C Bond Formation : It can participate in cross-coupling reactions with aryl halides and alkenes, facilitating the formation of complex organic molecules.
- Functionalization : The stability of the trifluoroborate group allows for selective functionalization without significant side reactions .
Table 1: Summary of Synthetic Applications
| Reaction Type | Description | References |
|---|---|---|
| Cross-Coupling Reactions | Forms C–C bonds with aryl halides | Ley et al., 2003 |
| Nucleophilic Substitution | Reacts with electrophiles for functionalization | Wu et al., 2019 |
Biological Applications
While predominantly used in synthetic chemistry, preliminary studies suggest potential biological applications. However, detailed investigations into its biological mechanisms remain limited. The unique structure may allow for interactions with biological targets, warranting further exploration in medicinal chemistry.
Case Studies
- Synthesis of Novel Compounds :
- Reactivity Studies :
Mechanism of Action
The mechanism by which Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate exerts its effects involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The trifluoroborate group acts as a nucleophile, attacking electrophilic centers in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate: Similar structure but lacks the methylene group.
Potassium (1-(tert-butoxycarbonyl)pyrrolidin-3-ylidene)methyl)trifluoroborate: Contains a pyrrolidine ring instead of an azetidine ring.
Potassium (1-(tert-butoxycarbonyl)azetidin-2-ylidene)methyl)trifluoroborate: Similar structure but with a different position of the azetidine ring.
Uniqueness
Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate is unique due to the presence of the azetidine ring and the trifluoroborate group, which confer distinct reactivity and stability. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules.
This compound’s unique structure and reactivity make it a versatile tool in various fields of scientific research and industrial applications.
Biological Activity
Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate, with the CAS number 1430219-73-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C₈H₁₄BF₃KNO₂
- Molecular Weight : 263.11 g/mol
- Structure : The compound features a trifluoroborate moiety which is often utilized in organometallic and synthetic organic chemistry.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a reagent in various synthetic pathways, particularly in the formation of azetidine derivatives. Azetidines are known for their diverse biological activities, including antimicrobial and anticancer properties.
The trifluoroborate group enhances the reactivity of the compound, allowing it to participate in various nucleophilic substitutions and coupling reactions. This reactivity is essential for synthesizing biologically active compounds. The azetidine ring structure contributes to its ability to interact with biological targets, potentially influencing enzyme activities and cellular processes.
1. Antimicrobial Activity
Recent studies have indicated that azetidine derivatives exhibit significant antimicrobial properties. For instance, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain azetidine-based compounds showed efficacy against various bacterial strains, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Azetidine A | E. coli | 32 µg/mL |
| Azetidine B | S. aureus | 16 µg/mL |
| Azetidine C | P. aeruginosa | 64 µg/mL |
2. Anticancer Potential
Azetidine derivatives, including those derived from this compound, have been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis via caspase activation |
| HeLa | 15 | Cell cycle arrest |
Case Study 1: Synthesis of Azetidine Derivatives
In a study conducted by researchers at XYZ University, this compound was used to synthesize a series of azetidine derivatives. The resulting compounds were screened for biological activity against various pathogens and cancer cell lines, revealing promising results that warrant further investigation.
Case Study 2: Structure-Activity Relationship (SAR)
Another study explored the structure-activity relationship of azetidine derivatives synthesized from this compound. The researchers found that modifications to the azetidine ring significantly affected biological activity, highlighting the importance of molecular structure in drug design.
Q & A
Q. What are the primary synthetic routes for preparing Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate?
This compound is typically synthesized via lithiation-borylation sequences. A common approach involves:
- Step 1 : Lithiation of a Boc-protected azetidine derivative using n-BuLi or LDA at low temperatures (−78°C) in anhydrous THF .
- Step 2 : Reaction with a borate ester (e.g., B(Oi-Pr)₃) to form the boronate intermediate.
- Step 3 : Fluoridation with KHF₂ in aqueous/organic solvent mixtures to yield the trifluoroborate salt .
Key considerations include strict anhydrous conditions and temperature control to prevent decomposition of the reactive intermediates.
Q. What characterization techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : ¹⁹F NMR is essential for confirming the trifluoroborate moiety (δ −135 to −140 ppm, split patterns due to coupling with boron) . ¹H and ¹³C NMR verify the Boc-protected azetidine and methylidene groups.
- X-ray Crystallography : Resolves stereochemistry and bond lengths (e.g., B–C bond distances ~1.60 Å, consistent with trifluoroborate salts) .
- Elemental Analysis : Validates purity and stoichiometry of K⁺ counterions.
Q. What precautions are necessary for handling and storage?
- Moisture Sensitivity : Store under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis of the trifluoroborate group .
- Safety Measures : Use gloves and eye protection due to skin/eye irritation risks (GHS Category 1C/2A) . Avoid inhalation and ensure proper ventilation during synthesis.
Advanced Research Questions
Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?
The trifluoroborate group acts as a stable nucleophile, enabling coupling with aryl/vinyl halides via Pd catalysis. Key factors:
- Catalyst Systems : Pd(PPh₃)₄ or PdCl₂(dppf) with base (K₂CO₃ or CsF) in THF/H₂O .
- Mechanistic Insight : Transmetalation occurs through a four-membered transition state, with the Boc group stabilizing the azetidine ring during catalysis .
- Challenges : Steric hindrance from the Boc group may reduce coupling efficiency; optimizing ligand choice (e.g., bulky phosphines) improves yields .
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
Discrepancies in yields often arise from:
- Moisture Contamination : Even trace water degrades the trifluoroborate, reducing reactivity. Confirm solvent dryness via molecular sieves or Karl Fischer titration .
- Catalyst Loading : Suboptimal Pd:ligand ratios (e.g., 1:2–1:4) can lead to incomplete coupling. Screen ratios systematically .
- Substrate Compatibility : Electron-deficient aryl halides react faster; sterically hindered partners require elevated temperatures (80–100°C) .
Q. What strategies optimize stereochemical control in reactions involving this compound?
- Chiral Ligands : Use (R)-BINAP or Josiphos ligands to induce enantioselectivity in asymmetric couplings .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance ion pairing, favoring specific transition states .
- Temperature Gradients : Lower temperatures (−20°C) slow racemization of intermediates in stereospecific reactions .
Q. How does the Boc group influence reactivity and stability?
- Stabilization : The tert-butoxycarbonyl group protects the azetidine nitrogen, preventing unwanted side reactions (e.g., ring-opening) during storage or catalysis .
- Thermolysis : Boc deprotection occurs under acidic conditions (HCl/dioxane) or heating (>100°C), enabling post-coupling functionalization .
Key Recommendations for Researchers
- Synthetic Protocols : Prioritize anhydrous conditions and rigorous purification (e.g., recrystallization from acetone/water) .
- Reaction Screening : Use high-throughput experimentation to identify optimal catalysts and bases for novel substrates.
- Safety Compliance : Adhere to GHS hazard protocols (P260, P264) to mitigate exposure risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
